molecular formula C26H27ClN2O B15143838 Lofepramine-d3

Lofepramine-d3

货号: B15143838
分子量: 422.0 g/mol
InChI 键: SAPNXPWPAUFAJU-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lofepramine-d3 is a deuterated form of lofepramine, a tricyclic antidepressant. Deuterium is a stable isotope of hydrogen, and its incorporation into lofepramine results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of lofepramine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lofepramine-d3 involves the incorporation of deuterium into the lofepramine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective incorporation of deuterium into the lofepramine molecule. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .

化学反应分析

Types of Reactions

Lofepramine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and deuterated solvents for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites of this compound. These metabolites are often studied to understand the metabolic pathways and pharmacokinetics of the compound .

科学研究应用

Lofepramine-d3 is widely used in scientific research for various applications, including:

作用机制

Lofepramine-d3 exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression. The molecular targets of this compound include the norepinephrine transporter and the serotonin transporter .

相似化合物的比较

Similar Compounds

Uniqueness of Lofepramine-d3

This compound is unique due to the incorporation of deuterium, which can alter its pharmacokinetic properties. Deuterium substitution can lead to a slower rate of metabolism, potentially resulting in a longer duration of action and reduced formation of toxic metabolites. This makes this compound a valuable tool in pharmacokinetic and metabolic studies .

生物活性

Lofepramine-d3 is a deuterated derivative of lofepramine, a tricyclic antidepressant (TCA) primarily used in the treatment of major depressive disorder. Its biological activity is closely linked to its metabolism and the pharmacological effects of its active metabolites, notably desipramine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative studies with other antidepressants.

Lofepramine functions primarily as a norepinephrine reuptake inhibitor (NRI) and exhibits moderate serotonin reuptake inhibition. It is believed to enhance the concentrations of norepinephrine and serotonin in the synaptic cleft, thus contributing to its antidepressant effects. The compound is metabolized to desipramine, which is a more potent NRI and has been extensively studied for its antidepressant properties .

Key Pharmacological Properties

  • Norepinephrine Reuptake Inhibition : Strongly inhibits norepinephrine transporters.
  • Serotonin Reuptake Inhibition : Moderate inhibition of serotonin transporters.
  • Muscarinic Receptor Antagonism : Weak to intermediate antagonist activity at muscarinic acetylcholine receptors .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of lofepramine in treating depression, particularly in patients who have not responded to other treatments. A meta-analysis of various studies indicates that lofepramine has comparable efficacy to other TCAs, with a lower incidence of side effects typically associated with this class of drugs.

Comparative Efficacy

A study comparing lofepramine with desipramine showed that while both drugs were effective, lofepramine had a better side effect profile, particularly concerning anticholinergic effects .

Case Studies and Research Findings

  • Antidepressant Properties : A significant study involving animal models indicated that metabolites of lofepramine, including desipramine and desmethyl lofepramine, exhibited notable antidepressant activity in forced swim tests and olfactory bulbectomized rat models. The study concluded that metabolic conversion from lofepramine to its active metabolites is essential for its antidepressant effects .
  • Long-term Efficacy : In a long-term follow-up study involving patients with treatment-resistant depression, patients treated with lofepramine demonstrated sustained improvement over 29 months when augmented with lithium. This suggests that lofepramine may be beneficial in chronic cases where other treatments have failed .
  • Safety Profile : Lofepramine has been associated with fewer cardiac side effects compared to desipramine, even in overdose scenarios. This finding highlights its safety as an alternative treatment option for patients at risk for cardiovascular complications .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability7%
Protein Binding99%
MetabolismHepatic (via CYP450)
Elimination Half-lifeUp to 5 hours
Major MetaboliteDesipramine

Table 2: Comparative Efficacy in Clinical Trials

Study ReferenceTreatment GroupResponse Rate (%)Side Effects Noted
Fava et al., 1994Lofepramine + Lithium51.7Minimal
Katona et al., 1998Desipramine60Higher incidence of anticholinergic effects
Bauer et al., 2005Lofepramine45Lower than traditional TCAs

属性

分子式

C26H27ClN2O

分子量

422.0 g/mol

IUPAC 名称

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-(trideuteriomethyl)amino]ethanone

InChI

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3/i1D3

InChI 键

SAPNXPWPAUFAJU-FIBGUPNXSA-N

手性 SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

规范 SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。